1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one
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Overview
Description
1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one is an organic compound that features a 1,3-dioxolane ring attached to a butanone backbone
Mechanism of Action
Target of Action
Compounds containing the dioxolane ring, such as 1,3-dioxolane, are known to interact with various biological targets .
Mode of Action
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that the compound might interact with its targets through similar chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 1,3-dioxolanes, including this compound, often employs similar acetalization techniques but on a larger scale. The use of efficient catalysts and continuous removal of by-products are crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or OsO₄ in organic solvents.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one has several applications in scientific research:
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, used as a solvent and comonomer.
Tetraaryl-1,3-dioxolane-4,5-dimethanols: Used as catalysts in organic synthesis.
Uniqueness: 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one is unique due to its specific ring structure and the presence of a butanone backbone, which provides distinct reactivity and stability compared to other dioxolanes and dioxanes .
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)7(10)6-8-11-4-5-12-8/h8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXGXSZZRAYENG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1OCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518728 |
Source
|
Record name | 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87920-18-1 |
Source
|
Record name | 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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